molecular formula C10H19NO2 B15161217 Ethyl 2-(dimethylamino)-3-methylpent-4-enoate CAS No. 651713-25-6

Ethyl 2-(dimethylamino)-3-methylpent-4-enoate

Cat. No.: B15161217
CAS No.: 651713-25-6
M. Wt: 185.26 g/mol
InChI Key: ZRZWSFSJYUPERO-UHFFFAOYSA-N
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Description

Ethyl 2-(dimethylamino)-3-methylpent-4-enoate is an organic compound that belongs to the class of esters It is characterized by the presence of an ethyl ester group attached to a pent-4-enoate backbone, with a dimethylamino substituent at the second carbon and a methyl group at the third carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(dimethylamino)-3-methylpent-4-enoate typically involves the esterification of 2-(dimethylamino)-3-methylpent-4-enoic acid with ethanol. The reaction is catalyzed by an acid, such as sulfuric acid or hydrochloric acid, and is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction mixture is then neutralized, and the ester is extracted and purified by distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can optimize the production process. Additionally, the implementation of green chemistry principles, such as the use of renewable solvents and catalysts, can make the production process more sustainable.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(dimethylamino)-3-methylpent-4-enoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the dimethylamino group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiols (R-SH) can be used under basic conditions.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-(dimethylamino)-3-methylpent-4-enoate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in the study of enzyme-substrate interactions and as a probe in biochemical assays.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of polymers and other materials.

Mechanism of Action

The mechanism of action of Ethyl 2-(dimethylamino)-3-methylpent-4-enoate involves its interaction with molecular targets, such as enzymes or receptors. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the ester group can undergo hydrolysis to release active metabolites. These interactions and transformations can modulate biological pathways and produce specific effects, depending on the context of its use.

Comparison with Similar Compounds

Ethyl 2-(dimethylamino)-3-methylpent-4-enoate can be compared with similar compounds, such as:

    Ethyl 2-(dimethylamino)ethyl methacrylate: Both compounds contain a dimethylamino group and an ester functionality, but differ in their backbone structure.

    Methyl 2-(dimethylamino)-3-methylbutanoate: This compound has a similar structure but with a different ester group and backbone.

    2-(Dimethylamino)ethyl methacrylate: This compound is used in polymer synthesis and has similar reactivity due to the presence of the dimethylamino group.

The uniqueness of this compound lies in its specific combination of functional groups and backbone structure, which confer distinct chemical and biological properties.

Properties

CAS No.

651713-25-6

Molecular Formula

C10H19NO2

Molecular Weight

185.26 g/mol

IUPAC Name

ethyl 2-(dimethylamino)-3-methylpent-4-enoate

InChI

InChI=1S/C10H19NO2/c1-6-8(3)9(11(4)5)10(12)13-7-2/h6,8-9H,1,7H2,2-5H3

InChI Key

ZRZWSFSJYUPERO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C(C)C=C)N(C)C

Origin of Product

United States

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